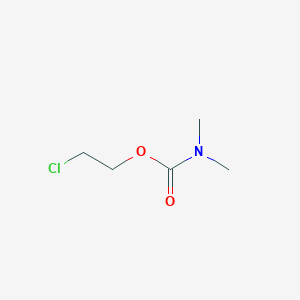

2-Chloroethyl dimethylcarbamate

Description

Overview of Carbamate (B1207046) Functional Group Chemistry in Organic Synthesis and Mechanistic Studies

Carbamates, also referred to as urethanes, are a class of organic compounds that feature the functional group >N−C(=O)−O−. wikipedia.org Structurally, they can be considered hybrids of esters and amides, which grants them a unique combination of chemical stability and reactivity. nih.gov This "amide-ester" character results in good chemical and proteolytic stability, making them valuable in various chemical contexts. nih.govacs.org

The stability of the carbamate group is partly due to resonance, where the non-bonded electrons on the nitrogen atom can delocalize into the carbonyl group. acs.org This resonance imparts a degree of conformational restriction and influences the molecule's ability to participate in hydrogen bonding. acs.org

In the realm of organic synthesis, the carbamate group serves several critical functions:

Protecting Groups: Carbamates are one of the most popular choices for protecting amine groups during complex syntheses, such as in peptide chemistry. acs.orgmasterorganicchemistry.com Protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are easily installed on an amine, remain inert during various reaction conditions, and can be removed cleanly without affecting other functional groups. masterorganicchemistry.com

Chemical Intermediates: They are versatile intermediates and building blocks for creating more complex molecules. scielo.brontosight.ai Their stability allows them to be carried through multiple synthetic steps, and their inherent reactivity can be harnessed for subsequent transformations. acs.orgscielo.br

Peptide Bond Surrogates: Due to their chemical stability and ability to permeate cell membranes, carbamates are often used as substitutes for the natural amide bonds in peptides. acs.org This substitution can confer metabolic stability to peptide-based molecules. acs.org

Mechanistic studies of carbamates often focus on their rotational barriers and the influence of substituents on their electronic structure and reactivity. acs.org The reactivity of the carbamate moiety is central to its role in both synthesis and its function in various applications.

Historical Context of Carbamate Synthesis and their Role as Chemical Intermediates

The study of carbamates dates back to the 19th century. researchgate.net While carbamic acid itself is unstable, its esters and salts proved to be stable and accessible. wikipedia.org An important early large-scale application involving a carbamate intermediate is the production of urea, which proceeds through ammonium (B1175870) carbamate. wikipedia.org

Historically, methods for synthesizing carbamates have evolved significantly. Early methods often involved the use of hazardous reagents like phosgene (B1210022) to create carbamoyl (B1232498) chlorides, which could then be reacted with alcohols. wikipedia.orgnih.gov Another classic method is the Curtius rearrangement, where an acyl azide (B81097) is thermally decomposed to an isocyanate, which is then trapped by an alcohol to form the carbamate. nih.gov

Over the years, research has focused on developing safer and more efficient synthetic routes. nih.gov Modern methods include:

The reaction of amines with chloroformates. wikipedia.org

The use of carbon dioxide as a C1 source, reacting it with amines and then with an electrophile. nih.gov

Catalytic methods that avoid toxic precursors. nih.gov

The role of carbamates as chemical intermediates became prominent with their use in the polymer industry for the production of polyurethanes. wikipedia.org In agriculture, carbamate-based pesticides were introduced in the 1950s. scielo.br Within academic and industrial research, their utility as stable intermediates and protecting groups for amines has made them indispensable in the synthesis of complex organic molecules. nih.govscielo.br

Rationale for Focused Academic Inquiry into 2-Chloroethyl Dimethylcarbamate (B8479999) within Chemical Research

The specific structure of 2-Chloroethyl dimethylcarbamate makes it a compound of particular interest for academic study. The molecule contains two key reactive sites: the carbamate functional group and a primary alkyl chloride. This bifunctionality is the primary driver for focused research.

Academic inquiry into this compound is often centered on its potential as a reactive intermediate. The presence of the 2-chloroethyl group (a structural motif found in nitrogen mustards) suggests a propensity for intramolecular reactions. unive.it The nitrogen atom of the dimethylcarbamate group can act as an internal nucleophile, displacing the chloride to form a cyclic, positively charged intermediate (an aziridinium (B1262131) ion). Such intermediates are highly reactive towards nucleophiles, opening up a range of synthetic possibilities. unive.it

Research into related structures, such as N-(2-chloroethyl)-N-nitrosoureas and other N-(2-chloroethyl) derivatives, has been driven by their biological activities. nih.gov Studies on these analogues often involve synthesizing them from precursors like 2-chloroethyl isocyanate. nih.gov Therefore, academic research on 2-Chloroethyl dimethylcarbamate is justified by:

Mechanistic Investigations: Studying the kinetics and mechanism of its cyclization and subsequent reactions provides fundamental insights into intramolecular processes and the reactivity of bifunctional molecules.

Synthetic Utility: Its potential as a precursor for synthesizing other molecules, particularly heterocyclic compounds or for introducing the dimethylcarbamoyl group onto a substrate.

Comparative Studies: Understanding its chemical behavior in comparison to other well-known 2-chloroethyl compounds, such as nitrogen mustards and their analogues, helps to build a more comprehensive picture of structure-reactivity relationships. unive.it

The compound serves as a model system for exploring the interplay between different functional groups within the same molecule and for developing new synthetic methodologies based on its unique reactivity.

Physicochemical and Spectroscopic Data

Below are tables summarizing key properties of 2-Chloroethyl dimethylcarbamate.

Table 1: Physicochemical Properties of 2-Chloroethyl dimethylcarbamate

| Property | Value |

|---|---|

| Molecular Formula | C5H10ClNO2 |

| CAS Number | 20485-86-3 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Table 2: Spectroscopic Data Information

| Technique | Availability |

|---|---|

| NMR | Available for purchase/request from some vendors. bldpharm.com |

| HPLC | Available for purchase/request from some vendors. bldpharm.com |

| LC-MS | Available for purchase/request from some vendors. bldpharm.com |

Note: While specific spectra are not published in the general literature, analytical data such as NMR, HPLC, and LC-MS are indicated as being available from commercial suppliers, which is common for research chemicals. bldpharm.com

Structure

3D Structure

Properties

CAS No. |

20485-86-3 |

|---|---|

Molecular Formula |

C5H10ClNO2 |

Molecular Weight |

151.59 g/mol |

IUPAC Name |

2-chloroethyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C5H10ClNO2/c1-7(2)5(8)9-4-3-6/h3-4H2,1-2H3 |

InChI Key |

AUCIQBSDQJMTDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroethyl Dimethylcarbamate

Direct Carbamoylation Routes

Direct carbamoylation represents a traditional and widely utilized approach for the synthesis of carbamates. This method involves the direct reaction of an alcohol with a carbamoylating agent.

Synthesis via Reaction of 2-Chloroethanol (B45725) with Dimethylcarbamoyl Chloride

A primary and straightforward method for synthesizing 2-Chloroethyl dimethylcarbamate (B8479999) is the reaction between 2-chloroethanol and dimethylcarbamoyl chloride. slideshare.net This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. The synthesis of neostigmine, a well-known acetylcholinesterase inhibitor, involves the reaction of 3-(dimethylamino)phenol with dimethylcarbamoyl chloride to form 3-(dimethylamino)phenyl dimethylcarbamate, illustrating a similar carbamoylation reaction. slideshare.net

The general reaction is as follows:

(CH₃)₂NCOCl + HOCH₂CH₂Cl → (CH₃)₂NCOOCH₂CH₂Cl + HCl

This reaction is analogous to the synthesis of other carbamates where an alcohol reacts with a carbamoyl (B1232498) chloride. For instance, the synthesis of carbachol (B1668302) involves the reaction of 2-chloroethanol with phosgene (B1210022) to produce 2-chloroethyl carbonochloridate, which then reacts with ammonia (B1221849) to yield 2-chloroethyl carbamate (B1207046). slideshare.net

Table 1: Reactants and Products in the Synthesis of 2-Chloroethyl Dimethylcarbamate

| Reactant | Product | Byproduct |

| 2-Chloroethanol | 2-Chloroethyl dimethylcarbamate | Hydrogen Chloride |

| Dimethylcarbamoyl Chloride |

Exploration of Alternative Carbamoylating Agents for 2-Chloroethyl Dimethylcarbamate Synthesis

While dimethylcarbamoyl chloride is a common reagent, research has explored other carbamoylating agents to circumvent the use of phosgene derivatives, which are highly toxic. researchgate.netthieme-connect.com Alternative agents can include other reactive derivatives of carbamic acid. google.com For example, the Curtius rearrangement allows for the transformation of carboxylic acids into carbamates via an isocyanate intermediate, which can then be trapped by an alcohol. nih.gov

Other nitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, are known to carbamoylate amino groups and could potentially be adapted for the carbamoylation of alcohols. nih.gov The carbamoylating potential of various isocyanates, such as chloroethyl isocyanate and cyclohexyl isocyanate, has also been studied. nih.gov

Carbon Dioxide-Mediated Carbamate Synthesis Approaches

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for chemical synthesis has gained significant attention. pku.edu.cn This approach offers a greener alternative to traditional methods that often employ hazardous reagents like phosgene.

Mechanistic Pathways for Amination Reactions Utilizing Carbon Dioxide Linkers

The synthesis of carbamates from CO₂ and amines typically involves the in situ generation of nucleophilic CO₂-amine adducts, such as carbamate salts or carbamic acids. pku.edu.cnresearchgate.net These intermediates then react with an electrophile to form the desired carbamate. pku.edu.cn One proposed mechanism suggests that the reaction of an amine with CO₂ forms a carbamate anion, which then undergoes a subsequent reaction. researchgate.net

Computational and experimental studies have provided detailed insights into these mechanisms. For instance, the capture of CO₂ by amines can be mediated by superbases, where a zwitterionic superbase-CO₂ adduct is formed. rsc.org However, it has been shown that this adduct may not be the direct carboxylating agent; instead, CO₂ can dissociate and then react with the amine, which is deprotonated by the superbase. rsc.org Another unified mechanism proposes that the nucleophilic attack of CO₂ by an amine requires the catalytic assistance of a Brønsted base through a six-membered transition state. nih.gov In aqueous solutions, the formation of carbamates can occur through three parallel, pH-dependent reversible reactions of the free amine with CO₂, carbonic acid, and the bicarbonate ion. nih.gov

Application of Dialkyl Carbonates (e.g., Dimethyl Carbonate) in Carbamate Formation

Dialkyl carbonates, particularly dimethyl carbonate (DMC), serve as environmentally benign reagents for carbamate synthesis. researchgate.netthieme-connect.comfrontiersin.org The reaction of amines with dialkyl carbonates can be catalyzed by various substances, including zinc acetate, and the selectivity for the desired carbamate can be influenced by the choice of catalyst and reaction conditions. thieme-connect.comthieme-connect.com

The mechanism of carbamate formation using dialkyl carbonates often involves a nucleophilic attack of the amine on the carbonate (BAc2 mechanism). frontiersin.org In some cases, this is followed by an intramolecular alkylation (BAl2 mechanism). frontiersin.org The reactivity and selectivity of unsymmetrical carbonates have been studied, showing that the nature of the leaving group on the carbonate influences the product distribution. thieme-connect.comthieme-connect.com For instance, in the presence of a base, primary alcohols are more readily transesterified in carbamates than secondary or tertiary alcohols. thieme-connect.comthieme-connect.com

Table 2: Comparison of Carbamate Synthesis Methods

| Method | Reagents | Advantages |

| Direct Carbamoylation | Alcohol, Carbamoyl Chloride | High yield, straightforward |

| CO₂-Mediated Synthesis | Amine, CO₂, Electrophile | Utilizes renewable feedstock, greener process |

| Dialkyl Carbonate Method | Amine, Dialkyl Carbonate | Halogen-free, environmentally benign |

Advanced Synthetic Techniques for Carbamate Derivatives (e.g., Solid-Phase Synthesis)

Solid-phase synthesis has emerged as a powerful technique for the preparation of libraries of organic molecules, including carbamate derivatives, due to the ease of purification and the potential for automation. thieme-connect.com This methodology involves attaching a substrate to a solid support, carrying out the desired chemical transformations, and then cleaving the product from the support.

A common approach involves the use of resins, such as Merrifield resin, to which an alcohol or amine can be coupled through a CO₂ linker in the presence of a promoter like cesium carbonate. nih.govnih.gov The carbamate linkage is generally stable under various reaction conditions. mdpi.com Traceless linkers have also been developed to avoid leaving a molecular vestige on the final product after cleavage. thieme-connect.com For example, bromo-Wang resin has been successfully used for the traceless synthesis of carbamates. thieme-connect.com

Solid-phase synthesis has been employed to create diverse libraries of compounds. For instance, an 800-compound hydantoin (B18101) library was constructed using amino acids attached to a hydroxymethyl polystyrene support via a carbamate linker. researchgate.net The versatility of this technique allows for the synthesis of a wide range of functionalized carbamates by varying the building blocks and reaction conditions. researchgate.net

Mechanistic Investigations of 2 Chloroethyl Dimethylcarbamate Reactivity

Gas-Phase Elimination Kinetics and Reaction Pathways of 2-Substituted Ethyl N,N-Dimethylcarbamates

The thermal decomposition of 2-substituted ethyl N,N-dimethylcarbamates, including 2-chloroethyl dimethylcarbamate (B8479999), in the gas phase provides insight into unimolecular elimination reactions. These reactions are typically studied under pyrolysis conditions in static systems.

Homogeneous Unimolecular Elimination Mechanisms (e.g., Pyrolysis)

Theoretical and kinetic studies have shown that the gas-phase pyrolysis of 2-substituted ethyl N,N-dimethylcarbamates proceeds through a homogeneous, unimolecular elimination mechanism. epa.govdoi.org These reactions are believed to follow a concerted, asynchronous pathway via a six-membered cyclic transition state. researchgate.net In this transition state, the carbonyl oxygen of the carbamate (B1207046) group acts as an intramolecular base, abstracting a β-hydrogen from the ethyl group, while the C-O bond cleaves simultaneously.

This mechanism results in the formation of two initial products: N,N-dimethylcarbamic acid and a corresponding substituted olefin. researchgate.net The reaction is classified as a β-elimination. Theoretical calculations using methods like ab initio and Density Functional Theory (DFT) support the six-membered cyclic transition state over other potential mechanisms, such as a four-membered transition state. researchgate.netusfq.edu.ec The acidity of the β-hydrogen is a significant factor, with electron-withdrawing substituents on the ethyl group influencing the reaction rate. epa.govorcid.org For instance, the presence of a chlorine atom in 2-chloroethyl dimethylcarbamate affects the electronic distribution and the stability of the transition state.

Stoichiometry and Characterization of Gaseous and Polymeric Reaction Products

The stoichiometry of the primary elimination reaction yields one molecule of N,N-dimethylcarbamic acid and one molecule of the corresponding alkene. For 2-chloroethyl dimethylcarbamate, the products are N,N-dimethylcarbamic acid and vinyl chloride.

While the primary focus of kinetic studies is on the unimolecular elimination to form gaseous products, high temperatures and reactive intermediates can potentially lead to the formation of polymeric materials. The specific characterization of such polymers from 2-chloroethyl dimethylcarbamate pyrolysis is not extensively detailed in the primary literature, which centers on the kinetic aspects of the main elimination pathway.

| Initial Reactant | Primary Elimination Products | Final Gaseous Products |

|---|---|---|

| 2-Chloroethyl dimethylcarbamate | N,N-Dimethylcarbamic acid + Vinyl chloride | Dimethylamine (B145610) + Carbon Dioxide + Vinyl chloride |

Solvolysis Reactions of Chloroethyl Carbamate Systems

Solvolysis refers to a reaction where the solvent acts as the nucleophile. For 2-chloroethyl dimethylcarbamate, the reaction involves the cleavage of the carbon-chlorine bond and substitution by a solvent molecule. The mechanism of this process is highly dependent on the substrate structure, solvent properties, and nucleophile strength.

Analysis of Nucleophilic Substitution Pathways (Sₙ1 vs. Sₙ2)

Nucleophilic substitution reactions can proceed through two primary pathways: a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism. pressbooks.pubslideshare.net The choice between these pathways is determined by several factors. spcmc.ac.in

Sₙ2 Mechanism : This is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. transformationtutoring.comulethbridge.ca The rate of an Sₙ2 reaction depends on the concentration of both the substrate and the nucleophile. ulethbridge.ca Since 2-chloroethyl dimethylcarbamate is a primary alkyl halide, the Sₙ2 pathway is generally favored due to the low steric hindrance at the reaction center. pressbooks.pubulethbridge.ca

Sₙ1 Mechanism : This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is the rate-determining step. slideshare.nettransformationtutoring.com The carbocation is then attacked by the nucleophile. The rate of an Sₙ1 reaction is dependent only on the substrate concentration. libretexts.org For a primary halide like 2-chloroethyl dimethylcarbamate, the formation of a primary carbocation is energetically unfavorable, making the Sₙ1 pathway less likely unless rearrangement or significant solvent stabilization occurs. pressbooks.pub

For chloroethyl carbamate systems, the reaction pathway is a competition between Sₙ1 and Sₙ2 mechanisms, with the Sₙ2 pathway generally predominating for this primary substrate. pressbooks.pubspcmc.ac.in

| Factor | Sₙ1 Pathway | Sₙ2 Pathway | Relevance to 2-Chloroethyl dimethylcarbamate |

|---|---|---|---|

| Substrate | Favored by tertiary (3°) > secondary (2°) | Favored by methyl > primary (1°) > secondary (2°) | As a primary halide, Sₙ2 is favored. pressbooks.pub |

| Mechanism | Two steps, carbocation intermediate | One step, concerted | Concerted mechanism is more likely. transformationtutoring.com |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Rate is likely dependent on both substrate and nucleophile. ulethbridge.ca |

| Stereochemistry | Racemization | Inversion of configuration | Inversion would be expected if the carbon were chiral. |

Catalytic Effects on Carbamate Hydrolysis (e.g., Acid-, Base-, Metal-Ion Catalysis)

The hydrolysis of carbamates can be catalyzed by acids, bases, or metal ions.

Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen of the carbamate can be protonated. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. clemson.edu However, for some carbamates, acid-catalyzed hydrolysis is not a dominant mechanism because the central carbon is already electron-deficient due to the adjacent oxygen and nitrogen atoms. clemson.edu

Base-Catalyzed Hydrolysis : Alkaline hydrolysis is a significant pathway for carbamates. clemson.edu The hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. epa.gov This process is typically a bimolecular nucleophilic substitution (Sₙ2-type) reaction. researchgate.net The reaction leads to the formation of an alcohol, carbon dioxide, and the corresponding amine. inchem.org

Metal-Ion Catalysis : Certain metal ions can act as Lewis acids and catalyze the hydrolysis of carbamates. rsc.org Studies have shown that metal ions like Cu²⁺, Ni²⁺, Zn²⁺, and Cd²⁺ can coordinate to the carbamate ligand, activating it for hydrolysis. rsc.orgresearchgate.net This coordination facilitates the cleavage of the carbamate ester bond, leading to the release of an alcohol, carbon dioxide, and a metal-complexed amine. rsc.orgresearchgate.net

| Catalyst Type | General Mechanism | Effect on 2-Chloroethyl dimethylcarbamate |

|---|---|---|

| Acid (H⁺) | Protonation of carbonyl oxygen, enhancing electrophilicity of the carbonyl carbon. clemson.edu | Can facilitate cleavage under strong acidic conditions. researchgate.net |

| Base (OH⁻) | Nucleophilic attack (Sₙ2 type) on the carbonyl carbon. clemson.eduepa.gov | An important and often rapid degradation pathway. clemson.edu |

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Coordination to the carbamate, activating it for nucleophilic attack by water. rsc.orgresearchgate.net | Leads to self-immolative hydrolysis, releasing alcohol and CO₂. rsc.org |

Intramolecular Rearrangements and Cyclization Reactions in Chloroethyl Carbamate Systems

The presence of a nitrogen atom and a chloroethyl group within the same molecule gives rise to a rich and complex reactivity profile for 2-chloroethyl carbamate systems, characterized by intramolecular rearrangements and cyclization reactions. These transformations are often facilitated by the neighboring group participation, or anchimeric assistance, of the carbamate nitrogen.

Analogous rearrangements and cyclizations are observed in related systems. For instance, ω-alkoxyalkyl- and ω-phenoxyalkyl-carbamoyl chlorides can rearrange to form N-(ω-chloroalkyl)carbamates, which subsequently undergo ring closure. This cyclization is most facile when it results in the formation of five- or six-membered rings, such as 2-oxazolidones (from 2-chloroethyl precursors) or tetrahydro-1,3-oxazin-2-ones (from 3-chloropropyl precursors). researchgate.net

More advanced cyclization methods have also been applied to carbamate systems. Palladium-catalyzed reactions, such as the tethered aza-Wacker cyclization, can be used to form 1,3-oxazinan-2-one (B31196) products from N-alkoxy carbamates bearing an olefinic tail. chemrxiv.org These reactions proceed via a proposed aza-Wacker mechanism, demonstrating the versatility of the carbamate group in directing complex cyclizations. chemrxiv.org

The table below summarizes key intramolecular cyclization reactions observed in chloroethyl carbamate and related systems.

| Starting System | Key Intermediate | Product(s) | Ring Size | Conditions/Catalyst |

| N-Substituted 2-Chloroethyl Carbamate | Aziridinium (B1262131) Ion | Oxazolidin-2-one | 5-membered | Alkaline solution (e.g., KOH, NaOR) thieme-connect.de |

| N-(3-Chloropropyl)carbamate | Azetidinium Ion | Tetrahydro-1,3-oxazin-2-one | 6-membered | Heat researchgate.net |

| N-Alkoxy Carbamate with Olefin Tail | Organopalladium intermediate | 1,3-Oxazinan-2-one | 6-membered | Pd(II)/Cu(II), O₂, CH₃CN chemrxiv.org |

Reactivity with Specific Nucleophiles and Mechanistic Consequences

The reactivity of 2-chloroethyl dimethylcarbamate with nucleophiles is dominated by the anchimeric assistance provided by the nitrogen atom. This intramolecular participation significantly enhances the rate of chloride displacement compared to a simple primary alkyl chloride. The mechanism mirrors that of nitrogen mustards, where the initial and rate-determining step is the intramolecular cyclization to form a highly electrophilic N,N-dimethyl-N-(2-carbamyloxyethyl)aziridinium cation. unive.it This cyclic intermediate is the key to the compound's reactivity, as it readily reacts with a wide range of nucleophiles in a subsequent step.

This two-step mechanism (intramolecular cyclization followed by nucleophilic attack) has significant consequences:

Enhanced Reactivity : The formation of the strained aziridinium ring provides a strong driving force for the reaction, making the compound much more reactive than analogous alkyl chlorides that cannot form such an intermediate. unive.it

Product Profile : The reaction with a nucleophile (Nu⁻) does not proceed via a direct Sₙ2 displacement on the primary carbon. Instead, the nucleophile attacks one of the carbon atoms of the aziridinium ring, leading to ring-opening and the formation of the substitution product.

The reaction of related carbamate esters with specific nucleophiles has been studied, providing insight into the mechanistic consequences. For example, studies on the hydrolysis of 4-nitrophenyl dimethylcarbamate have shown it to be susceptible to attack by potent α-nucleophiles. The hydroxylamine (B1172632) anion (NH₂O⁻) was found to be approximately 10 times more reactive towards 4-nitrophenyl dimethylcarbamate than the hydroperoxide ion (HOO⁻), highlighting the influence of the nucleophile's nature on reaction rates. researchgate.net

The general reactivity pattern with various nucleophiles can be summarized as follows:

| Nucleophile Class | Example Nucleophile | Mechanistic Pathway | Resulting Product Structure |

| Oxygen Nucleophiles | H₂O, ROH, ArOH | Attack on the aziridinium intermediate | N,N-Dimethyl-2-(hydroxy/alkoxy/aryloxy)ethyl carbamate |

| Sulfur Nucleophiles | RSH, RS⁻ | Attack on the aziridinium intermediate | N,N-Dimethyl-2-(thioalkyl)ethyl carbamate |

| Nitrogen Nucleophiles | RNH₂, R₂NH | Attack on the aziridinium intermediate | N,N-Dimethyl-2-(amino)ethyl carbamate derivative |

| α-Nucleophiles | NH₂O⁻, HOO⁻ | Attack on the aziridinium intermediate or directly on the carbonyl group, depending on the system researchgate.net | Ring-opened substitution product |

Computational Chemistry Approaches for 2 Chloroethyl Dimethylcarbamate

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 2-Chloroethyl dimethylcarbamate (B8479999) involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. For a flexible molecule like this, conformational analysis is crucial to identify different stable isomers (rotamers) arising from rotation around single bonds.

Theoretical studies, such as those using the Møller–Plesset (MP2) ab initio method with basis sets like 6-31G, are employed to perform these optimizations. researchgate.net The key rotatable bonds in 2-Chloroethyl dimethylcarbamate include the C-O, C-C, and C-N bonds. The analysis examines the energetics of rotation around these bonds to identify the most stable conformers, such as anti or gauche arrangements of the chloroethyl group relative to the carbamate (B1207046) moiety. Optimization calculations provide precise data on bond lengths, bond angles, and dihedral angles for the most stable conformation. nanobioletters.com

Table 1: Illustrative Optimized Geometrical Parameters for 2-Chloroethyl dimethylcarbamate This table presents hypothetical data typical of what would be obtained from a DFT/B3LYP calculation for illustrative purposes.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C=O | 1.21 | O=C-N | 125.5 |

| C-N | 1.37 | O-C-N | 110.0 |

| C-O(ethyl) | 1.34 | C-O-C | 116.2 |

| C-C | 1.52 | O-C-C | 108.7 |

| C-Cl | 1.80 | C-C-Cl | 111.3 |

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations provide fundamental information about the distribution of electrons within the molecule, which governs its stability, reactivity, and properties.

Ab Initio Methods: Ab initio calculations, such as the MP2 method used to study 2-substituted ethyl N,N-dimethylcarbamates, solve the Schrödinger equation from first principles without extensive reliance on experimental data. researchgate.net These calculations for 2-Chloroethyl dimethylcarbamate reveal details about its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. nanobioletters.comnih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) can be used to determine a range of electronic properties. researchgate.netnih.gov These include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nanobioletters.com

Table 2: Illustrative Electronic Properties of 2-Chloroethyl dimethylcarbamate from a DFT Calculation This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -7.2 eV |

| Energy of LUMO | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 Debye |

Transition State Elucidation and Reaction Path Analysis for Carbamate Transformations

A significant application of computational chemistry is the investigation of reaction mechanisms by identifying transition states (TS) and mapping the reaction pathways. For 2-Chloroethyl dimethylcarbamate, a key transformation studied computationally is its gas-phase thermal decomposition (pyrolysis). researchgate.net

Theoretical studies show that β-substituted ethyl N,N-dimethylcarbamates undergo thermal elimination through a concerted, non-synchronous, six-membered cyclic transition state. researchgate.net In this mechanism, the hydrogen atom on the β-carbon (adjacent to the carbon bearing the chlorine) is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O and C-H bonds. This rate-determining step produces N,N-dimethylcarbamic acid and the corresponding substituted olefin (in this case, vinyl chloride). researchgate.net The N,N-dimethylcarbamic acid intermediate is unstable and rapidly decomposes into dimethylamine (B145610) and carbon dioxide via a four-membered cyclic transition state. researchgate.net

The elucidation of the TS structure is essential for understanding reaction kinetics, and computational models can predict these structures with high accuracy. researchgate.net The activation energy (the energy barrier from reactant to transition state) calculated from these studies allows for the prediction of reaction rates, which can be compared with experimental kinetic data. researchgate.net

Prediction of Spectroscopic Properties (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for structure confirmation and analysis.

Nuclear Magnetic Resonance (NMR): DFT calculations can predict ¹H and ¹³C NMR chemical shifts. nanobioletters.com The geometry of the molecule is first optimized, and then calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are performed to determine the magnetic shielding tensors for each nucleus. acs.org These values are then converted to chemical shifts by comparing them to a reference standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR): The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. nanobioletters.com These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). Comparing the predicted IR spectrum with an experimental one can confirm the presence of specific functional groups and validate the computed structure.

Ultraviolet-Visible (UV-Vis): Electronic excitations are explored using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide the excitation energies and oscillator strengths for the transitions between the ground state and various excited states. This information allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, which correspond to the electronic transitions within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for 2-Chloroethyl dimethylcarbamate This table presents hypothetical data of the type generated by computational methods for illustrative purposes.

| Spectroscopy Type | Predicted Feature | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) for -N(CH₃)₂ | 2.9 - 3.1 |

| Chemical Shift (δ, ppm) for -OCH₂- and -CH₂Cl | 3.7 - 4.3 | |

| IR | Vibrational Frequency (cm⁻¹) for C=O Stretch | ~1700 |

| Vibrational Frequency (cm⁻¹) for C-Cl Stretch | ~730 | |

| UV-Vis (TD-DFT) | λ_max (nm) | ~210 |

Molecular Dynamics Simulations for Conformational Flexibility and Reactivity

While quantum mechanics calculations typically focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and reactivity in various environments.

For 2-Chloroethyl dimethylcarbamate, an MD simulation could be set up by placing the molecule in a simulation box filled with a solvent, such as water, to mimic solution conditions. The simulation would track the atomic trajectories over nanoseconds or longer.

Analysis of the MD trajectory would reveal:

Conformational Flexibility: How the molecule transitions between different stable conformations, the timescales of these changes, and the relative populations of different conformers in a specific environment.

Solvent Effects: The nature of the interactions between the carbamate and solvent molecules, such as hydrogen bonding, and how the solvent influences the conformational preferences.

Reactivity Insights: MD simulations can be used to study the initial stages of a reaction, such as the approach of a reactant or the conformational changes required to reach a reactive state, providing a dynamic picture that complements the static transition state analysis from quantum calculations.

Environmental Transformation Pathways of Chloroethyl Carbamates

The environmental fate of chloroethyl carbamates, including 2-Chloroethyl dimethylcarbamate (B8479999), is governed by a combination of chemical and photochemical processes. These pathways determine the compound's persistence, mobility, and the nature of the transformation products formed in the environment.

Advanced Applications and Future Research Directions in 2 Chloroethyl Dimethylcarbamate Chemistry

Utilization as a Synthetic Building Block in Complex Molecule Construction

A synthetic building block is a relatively simple molecule that can be incorporated into the structure of a more complex compound through a series of chemical reactions. pharmafeatures.com The utility of 2-Chloroethyl dimethylcarbamate (B8479999) as a building block stems from its bifunctional nature. The chloroethyl group acts as an electrophile, making it an excellent agent for alkylating nucleophiles such as amines, phenols, and thiols. This reaction, known as aminoethylation when reacting with amines, is a key strategy in medicinal chemistry for introducing an ethylamino side chain, which can be crucial for biological activity.

The synthesis of complex bioactive molecules often involves a multi-step process where different fragments are sequentially added. pharmafeatures.comwalisongo.ac.id While direct multi-step syntheses using 2-Chloroethyl dimethylcarbamate are proprietary or less documented in mainstream literature, the utility of its core components is well-established in the synthesis of major pharmaceuticals. A prime example is the synthesis of Rivastigmine, a carbamate-based cholinesterase inhibitor used in the treatment of Alzheimer's disease. emerginginvestigators.orgnih.gov

In many reported syntheses of Rivastigmine and its analogs, the key step is the formation of the carbamate (B1207046) ester. This is typically achieved by reacting a phenolic precursor, such as (S)-3-(1-(dimethylamino)ethyl)phenol, with a carbamoyl (B1232498) chloride, like N-ethyl-N-methylcarbamoyl chloride or dimethylcarbamoyl chloride. emerginginvestigators.org Dimethylcarbamoyl chloride is the acyl chloride equivalent of the carbamate portion of 2-Chloroethyl dimethylcarbamate.

The table below outlines a generalized, representative reaction step in the synthesis of a Rivastigmine analog, showcasing the role of a carbamoyl chloride as a key building block.

Interactive Table 1: Key Transformation in the Synthesis of a Rivastigmine Analog

| Step | Reactants | Reagent/Catalyst | Product | Purpose of Transformation |

| Carbamate Formation | 3-(1-(dimethylamino)ethyl)phenol | Dimethylcarbamoyl chloride, Pyridine | (S)-3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate | Introduction of the pharmacologically critical carbamate functional group. |

This illustrates how the dimethylcarbamate group is installed to create the final active pharmaceutical ingredient. 2-Chloroethyl dimethylcarbamate offers an alternative synthetic route. Instead of using a carbamoyl chloride to react with a phenol, one could use 2-Chloroethyl dimethylcarbamate to alkylate a precursor amine, thereby building the molecule from a different strategic bond disconnection. This versatility makes it a valuable tool for synthetic chemists exploring different pathways to complex targets. pharmafeatures.com

Exploration of its Role in the Development of Novel Chemical Reagents

The development of novel reagents is critical for expanding the toolbox of synthetic chemists, enabling new transformations and improving existing ones. 2-Chloroethyl dimethylcarbamate and its close analogs serve as precursors for such reagents. The reactivity of the C-Cl bond allows for its conversion into other functional groups, creating reagents with tailored properties.

A significant application in this area is the use of carbamates as protecting groups for amines. researchgate.net The dimethylcarbamate group can be attached to a primary or secondary amine to temporarily render it non-nucleophilic, allowing other parts of the molecule to react selectively. The carbamate is generally stable but can be removed under specific conditions when its protective role is no longer needed.

Furthermore, compounds like 2-Chloroethyl dimethylcarbamate are part of a class of "substituted methyl formyl reagents" designed to modify the physicochemical or pharmacokinetic properties of drug molecules. google.comwikipedia.org The chloroethyl group can be displaced by a nucleophilic functional group on a parent drug (e.g., an amine or phenol), thereby attaching the dimethylcarbamate moiety. This modification can alter properties like solubility or metabolic stability. A closely related compound, chloromethyl dimethylcarbamate, is explicitly classified as a "Type III reagent" for such molecular modifications. google.com

The reactivity of the key precursor, dimethylcarbamoyl chloride (DMCC), highlights the potential for creating new reagents. DMCC reacts with a wide range of nucleophiles to form various derivatives:

Alcohols/Phenols: Form N,N-dimethylcarbamates.

Thiols: Form thiolourethanes.

Amines: Form substituted ureas.

Imidazoles/Triazoles: Form carbamoylazoles. irjmets.com

Each of these products can be considered a new reagent in its own right, designed to transfer the dimethylcarbamoyl group under different conditions. The presence of the chloroethyl group in 2-Chloroethyl dimethylcarbamate provides an additional reactive site, making it a bifunctional reagent capable of participating in sequential or orthogonal reactions. For instance, it can first act as an alkylating agent via the chloroethyl group, and the resulting product could then undergo further transformations involving the carbamate.

Integration of Green Chemistry Principles in 2-Chloroethyl Dimethylcarbamate Synthesis and Reaction Design

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnoaa.gov The synthesis and application of 2-Chloroethyl dimethylcarbamate can be evaluated through this lens, particularly concerning waste prevention, atom economy, and the use of safer chemicals.

The traditional industrial synthesis of dimethylcarbamoyl chloride (DMCC), a key precursor to 2-Chloroethyl dimethylcarbamate, involves the reaction of dimethylamine (B145610) with phosgene (B1210022). irjmets.com Phosgene is an extremely toxic and hazardous gas, making this route a significant concern from a safety and environmental standpoint. This process violates several green chemistry principles, most notably:

Principle 3 (Less Hazardous Chemical Syntheses): Phosgene is a highly hazardous reagent. irjmets.com

Principle 12 (Inherently Safer Chemistry for Accident Prevention): The use of a toxic gas like phosgene increases the risk of accidental releases. acs.org

In recent years, significant research has focused on developing phosgene-free routes to carbamates, aligning with green chemistry goals. A leading alternative is the use of dimethyl carbonate (DMC) as a carbamoylating agent. google.com DMC is considered a green reagent because it is non-toxic, biodegradable, and can be produced via processes that utilize CO2 as a feedstock. google.com

Interactive Table 2: Comparison of Synthetic Routes to Carbamates

| Metric (Green Chemistry Principle) | Traditional Phosgene Route | Greener Dimethyl Carbonate (DMC) Route | Advantage of Greener Route |

| Primary Reagent | Phosgene (COCl₂) | Dimethyl Carbonate ((CH₃O)₂CO) | Avoids highly toxic and hazardous phosgene. irjmets.comgoogle.com |

| Safety (Principle 3 & 12) | High risk due to toxicity of phosgene. dokumen.pub | Low risk; DMC is considered a safe, non-toxic solvent and reagent. google.com | Drastically improved process safety. |

| Byproducts (Principle 1: Prevention) | Hydrochloric acid (HCl), requiring neutralization and creating salt waste. irjmets.com | Methanol (CH₃OH), which can be recycled or used as fuel. | Reduces inorganic salt waste and allows for byproduct recovery. |

| Feedstock Source (Principle 7) | Fossil fuel-based. | Can be synthesized from CO₂, a renewable carbon source. | Potential for a more sustainable and circular carbon economy. google.com |

By adopting DMC-based synthesis, the production of 2-Chloroethyl dimethylcarbamate and related compounds can be made significantly more environmentally benign. Future research will likely focus on optimizing catalytic systems (Principle 9: Catalysis) to improve the efficiency and reaction conditions of DMC-based carbamoylations, further enhancing their green credentials. elastas.lt

Interdisciplinary Research Opportunities in Advanced Materials and Chemical Transformations

The unique structure of 2-Chloroethyl dimethylcarbamate makes it a candidate for interdisciplinary research, particularly at the intersection of organic synthesis and materials science. Its potential lies in the creation of functional polymers and advanced materials with tailored properties.

Polyurethane Synthesis: Polyurethanes are a major class of polymers formed by the reaction of diisocyanates with polyols. specificpolymers.com Carbamates are the defining linkage in these materials. Non-isocyanate based polyurethanes (NIPUs) are a growing area of research driven by the desire to avoid toxic isocyanate precursors. kit-technology.de One NIPU strategy involves the polycondensation of bifunctional carbamate monomers with diols. researchgate.net A molecule like 2-Chloroethyl dimethylcarbamate could be modified to create a diol or another bifunctional monomer, which could then be used in step-growth polymerization to produce novel polyurethanes.

Functional Polymer Synthesis via Grafting: The reactive chloroethyl group makes 2-Chloroethyl dimethylcarbamate an ideal candidate for polymer modification via grafting. nih.gov Grafting involves attaching new polymer chains (the "graft") to a pre-existing polymer backbone. This modifies the surface properties of the material without altering its bulk characteristics.

There are two primary grafting strategies where this molecule could be employed:

"Grafting-to": The carbamate could be attached to a pre-formed polymer chain, which is then attached to a surface or another polymer backbone.

"Grafting-from": The 2-Chloroethyl dimethylcarbamate could be immobilized on a surface or polymer backbone. The chloro- group can then be converted into an initiator site from which a new polymer chain is grown. rsc.orgchemicalbook.com

A related compound, N-(2-Chloroethyl) dimethylamine hydrochloride, has been used to modify chitosan (B1678972), a natural biopolymer, to create quaternized aminochitosan membranes with potent antibacterial properties for wound dressing applications. This demonstrates a direct application in creating advanced functional biomaterials.

Interactive Table 3: Potential Roles in Advanced Material Synthesis

| Application Area | Transformation/Technique | Role of 2-Chloroethyl Dimethylcarbamate | Resulting Material | Potential Interdisciplinary Field |

| Polymer Synthesis | Polycondensation Monomer | Can be converted into a bifunctional monomer (e.g., a diol) for polymerization. | Novel non-isocyanate polyurethanes (NIPUs). researchgate.net | Polymer Chemistry, Materials Engineering |

| Surface Modification | Polymer Grafting ("Grafting-from") | Acts as an initiator-carrying molecule attached to a polymer backbone for subsequent polymerization. rsc.org | Surface-functionalized polymers with altered wettability, adhesion, or biocompatibility. | Materials Science, Surface Science |

| Biomaterials | Biopolymer Functionalization | Alkylates a biopolymer like chitosan to introduce new functional groups. | Antibacterial membranes, drug delivery systems. | Biomedical Engineering, Pharmaceutical Science |

Future research will likely explore the use of 2-Chloroethyl dimethylcarbamate and similar structures as monomers in controlled radical polymerization techniques (e.g., ATRP) or as key components in the synthesis of stimuli-responsive ("smart") materials, where the carbamate or other derived functionalities can respond to changes in pH, temperature, or light.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.